Hydroxyl-Dependent Metal-Binding Capability: Bidentate Coordination Motif Absent in Des-Hydroxy Analog 2-(4-Aminophenyl)pyridine
2-(4-Aminophenyl)-3-pyridinol dihydrochloride contains a 3-hydroxyl group ortho to the pyridine nitrogen, creating an N,O-bidentate chelation motif capable of coordinating transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺) relevant to metalloenzyme inhibition and metal-organic framework synthesis . In contrast, the closely related des-hydroxy analog 2-(4-aminophenyl)pyridine (CAS 18471-73-3) lacks this hydroxyl and can only engage in monodentate coordination via the pyridine nitrogen, fundamentally altering its metal-binding profile .
| Evidence Dimension | Metal coordination denticity |
|---|---|
| Target Compound Data | Bidentate N,O-chelation (via pyridine N and 3-hydroxyl O) |
| Comparator Or Baseline | 2-(4-Aminophenyl)pyridine (CAS 18471-73-3) – monodentate coordination only |
| Quantified Difference | Qualitative difference: bidentate vs. monodentate coordination capability |
| Conditions | Structural analysis based on functional group positioning |
Why This Matters
Bidentate chelation enables distinct metal-binding stoichiometry and stability that monodentate analogs cannot replicate, critical for metalloenzyme inhibitor design and coordination polymer applications.
